molecular formula C16H22ClN3O4 B1468220 1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate CAS No. 1353500-27-2

1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate

Cat. No. B1468220
M. Wt: 355.81 g/mol
InChI Key: ZDFWMVGKEOFGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate, often referred to as “1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate” or “1-t-butyl-4-methyl-4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate”, is a synthetic, non-steroidal drug that has been used in numerous scientific research applications. It is an important compound in the field of drug discovery and development, and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.

Scientific Research Applications

1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate has been used in numerous scientific research applications. It has been used as a tool to study the structure and function of G-protein coupled receptors, as well as to study the effects of various drugs on the human body. It has also been used in drug discovery and development, as well as in the development of new pharmaceutical agents.

Mechanism Of Action

1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate acts as an agonist at G-protein coupled receptors. It binds to the receptor and activates the G-protein, which in turn activates other signaling pathways in the cell. This activation of signaling pathways leads to the production of various biochemical and physiological effects.

Biochemical And Physiological Effects

1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate has been shown to have various biochemical and physiological effects. It has been shown to affect the expression of several genes, including those involved in the regulation of cell proliferation and apoptosis. It has also been shown to affect the expression of several proteins, including those involved in the regulation of cell signaling and metabolism. Additionally, it has been shown to affect the activity of several enzymes, including those involved in the regulation of cell metabolism and energy production.

Advantages And Limitations For Lab Experiments

1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate has several advantages and limitations for laboratory experiments. One advantage is its relatively low toxicity compared to other compounds. Additionally, it is relatively easy to synthesize and is stable in aqueous solutions. However, it is relatively expensive and has a relatively short half-life in the body. Additionally, its effects on the body can vary depending on the dose and route of administration.

Future Directions

1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate has potential for further research in several areas. One potential area of research is the development of new drugs that target specific G-protein coupled receptors. Additionally, it could be used to study the effects of drugs on various diseases, such as cancer, diabetes, and cardiovascular diseases. Additionally, it could be used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the central nervous system. Finally, it could be used to study the effects of drugs on the metabolism of cells.

properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-(6-chloropyrazin-2-yl)piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O4/c1-15(2,3)24-14(22)20-7-5-16(6-8-20,13(21)23-4)11-9-18-10-12(17)19-11/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFWMVGKEOFGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CN=CC(=N2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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